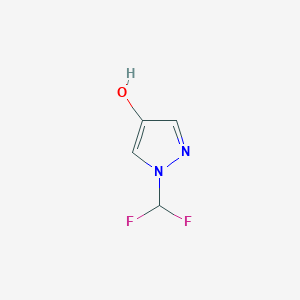

1-(difluoromethyl)-1H-pyrazol-4-ol

Description

Contextualizing Fluorinated Heterocycles in Organic Synthesis and Life Sciences

Heterocyclic compounds, which feature a ring structure containing at least two different elements, are fundamental scaffolds in the majority of bioactive molecules. princeton.edu The introduction of fluorine into these structures—a process known as fluorination—dramatically alters their physical, chemical, and biological profiles. organic-chemistry.org Fluorine's high electronegativity and small atomic size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. researchgate.netnih.gov This is because the carbon-fluorine bond is exceptionally strong, and its presence can modulate the acidity or basicity of nearby functional groups. princeton.edu

Consequently, fluorinated heterocycles have become indispensable in the life sciences. barnesandnoble.com Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to its impact. organic-chemistry.org The synthesis of complex bioactive molecules often relies on using fluorinated heterocyclic building blocks, which can improve the metabolic profile and stability of a potential drug. lifechemicals.comnih.gov This strategic incorporation has led to the development of numerous successful drugs and agrochemicals. sci-hub.seresearchgate.net

The Pyrazole (B372694) Core: Structural Significance and Diverse Applications

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its aromatic nature and the presence of both a pyrrole-like and a pyridine-like nitrogen atom give it unique chemical properties, including an amphoteric character that facilitates the introduction of various functional groups. researchgate.netnih.gov

This structural versatility translates into a vast range of biological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, anticancer, antifungal, and anticonvulsant properties, among others. acs.org They are the core component of many commercially successful pharmaceuticals and agrochemicals. lifechemicals.comnih.gov For instance, the blockbuster anti-inflammatory drug Celecoxib and the widely used insecticide Fipronil are both built around a pyrazole core. lifechemicals.com The ability of the pyrazole nucleus to serve as a bioisostere for other rings, like benzene, while offering improved physicochemical properties such as lower lipophilicity, further enhances its value in drug design. nih.gov

Strategic Importance of Difluoromethylation in Bioactive Molecules

While the trifluoromethyl (CF3) group has long been a staple in medicinal chemistry, the difluoromethyl (CF2H) group offers a more nuanced set of properties that are of significant strategic importance. nih.govnih.govlboro.ac.uk The CF2H group is considered a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are common pharmacophores. researchgate.netnih.gov

A key feature of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor. researchgate.netacs.org This unique characteristic, stemming from the highly polarized C-H bond, allows it to form crucial interactions with biological targets, potentially enhancing binding affinity and specificity. nih.govnih.gov Compared to the more drastic changes brought by a trifluoromethyl group, difluoromethylation allows for a more moderate adjustment of a molecule's lipophilicity, metabolic stability, and bioavailability. google.com This fine-tuning capability makes the CF2H group a vital tool in the optimization of lead compounds in both pharmaceutical and agrochemical research. acs.orgresearchgate.net

Overview of 1-(difluoromethyl)-1H-pyrazol-4-ol: A Key Intermediate

The compound this compound represents a confluence of the advantageous features discussed above. It combines the proven pyrazole core with the strategically important difluoromethyl group and a hydroxyl functional group, making it a highly valuable, albeit specialized, chemical intermediate. While extensive literature on this specific molecule is not widespread, its significance lies in its potential as a building block for more complex, high-value compounds.

Its structure suggests it is a key precursor for creating novel active ingredients in agrochemicals and pharmaceuticals. For example, related compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are crucial intermediates for a new class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). google.comwikipedia.orgthieme.de The synthesis of this compound would likely proceed through the functionalization of a difluoromethylated pyrazole precursor. A plausible route involves the difluoromethylation of 4-nitropyrazole, followed by the reduction of the nitro group to an amine, and subsequent conversion to the hydroxyl group. exsyncorp.com The resulting 4-hydroxy-pyrazole moiety is a known pharmacophore in various bioactive compounds, and its combination with the N-difluoromethyl group presents a unique scaffold for further chemical exploration.

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2O/c5-4(6)8-2-3(9)1-7-8/h1-2,4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGHCZUKJTVODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Difluoromethyl 1h Pyrazol 4 Ol and Its Analogues

Retrosynthetic Dissection of the 1-(difluoromethyl)-1H-pyrazol-4-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the key bonds that form the pyrazole (B372694) ring and the carbon-nitrogen bond of the difluoromethyl group.

A logical retrosynthetic approach would first disconnect the N1-CF2H bond. This suggests a precursor pyrazol-4-ol, which could then be subjected to a difluoromethylation reaction. This strategy isolates the challenge of introducing the fluorinated moiety to the final stage of the synthesis.

Alternatively, the pyrazole ring itself can be deconstructed. The pyrazole ring is typically formed from a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative. scholarsresearchlibrary.comnih.gov In this case, a key precursor would be difluoromethylhydrazine. This hydrazine derivative could then be condensed with a suitable three-carbon electrophile, such as a β-ketoester or a protected 1,3-diketone, to construct the pyrazole ring with the difluoromethyl group already in place. The 4-hydroxyl group could be present on the dicarbonyl precursor or introduced later via functional group manipulation.

Established Synthetic Routes for the Pyrazole Ring and 4-Hydroxylation

The construction of the pyrazole nucleus is a well-established area of heterocyclic chemistry, with numerous methods available for its synthesis. The regioselective introduction of a hydroxyl group at the 4-position, however, requires more specific strategies.

Formation of the Pyrazole Nucleus from Precursors

The most common and versatile method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. scholarsresearchlibrary.com This reaction can be catalyzed by either acid or base and generally proceeds with high yields. The specific nature of the R groups on the dicarbonyl compound and the hydrazine determines the substitution pattern of the resulting pyrazole.

Alternative precursors for pyrazole synthesis include α,β-unsaturated carbonyl compounds, which can undergo a cyclocondensation reaction with hydrazines. nih.gov Furthermore, multicomponent reactions, where several starting materials are combined in a single pot, have emerged as efficient methods for generating highly substituted pyrazoles. scholarsresearchlibrary.combeilstein-journals.org

| Precursor 1 | Precursor 2 | Resulting Ring System | Reference |

| 1,3-Diketone | Hydrazine | Pyrazole | scholarsresearchlibrary.com |

| β-Ketoester | Hydrazine | Pyrazolone | scholarsresearchlibrary.com |

| α,β-Unsaturated Carbonyl | Hydrazine | Pyrazoline (can be oxidized to pyrazole) | nih.gov |

| Terminal Alkyne, Aldehyde, Hydrazine | Molecular Iodine | 1,3-Disubstituted Pyrazole | nih.gov |

| Saturated Ketone | Hydrazine | 1,3-Disubstituted Pyrazole | sioc-journal.cn |

Regioselective Introduction of the 4-Hydroxyl Functionality

The direct and regioselective hydroxylation of a pre-formed pyrazole ring at the 4-position can be challenging due to the electronic nature of the heterocycle. Electrophilic aromatic substitution on pyrazoles typically occurs at the 4-position, but direct hydroxylation reagents are often not compatible with many substrates. youtube.com

One approach to achieve 4-hydroxylation is through the use of a precursor that already contains the hydroxyl group or a masked equivalent. For instance, a malonic ester derivative bearing a hydroxyl or protected hydroxyl group at the 2-position can serve as the three-carbon component in the condensation with a hydrazine.

Another strategy involves the functionalization of the 4-position with a group that can be subsequently converted to a hydroxyl group. For example, the introduction of a halogen at the 4-position, followed by a nucleophilic substitution with a hydroxide (B78521) source, can be an effective method. Additionally, the oxidation of a 4-thiol or 4-selenoether derivative can lead to the formation of a 4-hydroxypyrazole. beilstein-journals.org More recently, methods involving the reaction of pyrazole N-oxides with arynes have been reported to yield C3-hydroxyarylated pyrazoles, suggesting that manipulation of the pyrazole core's electronics can influence the position of hydroxylation. acs.org

Strategies for Introducing the 1-Difluoromethyl Group

The incorporation of the difluoromethyl group onto the nitrogen atom of the pyrazole ring is a critical step in the synthesis of the target molecule. This can be achieved through direct difluoromethylation of the pyrazole precursor or by using a difluoromethylating agent.

Direct Difluoromethylation Techniques

Direct C-H difluoromethylation of heterocycles has seen significant advancements, often employing radical-based processes. acs.orgrsc.org For N-difluoromethylation, the pyrazole nitrogen acts as a nucleophile, attacking a source of the difluoromethyl cation or its equivalent. A common method involves the reaction of the pyrazole with a difluorocarbene precursor under basic conditions. The difluorocarbene, :CF2, is generated in situ and inserts into the N-H bond of the pyrazole.

Photocatalytic methods have also emerged as a mild and efficient way to achieve direct C-H difluoromethylation of heterocycles, and similar principles can be applied to N-H bonds. acs.org These methods often utilize a photosensitizer to generate a difluoromethyl radical from a suitable precursor, which is then trapped by the heterocycle.

Utilization of Difluoromethylating Agents

A variety of reagents have been developed for the introduction of the difluoromethyl group. These reagents offer different levels of reactivity and are often more convenient and safer to handle than gaseous difluorocarbene precursors like chlorodifluoromethane.

One widely used class of reagents is based on difluoroacetic acid derivatives. For example, bromo(difluoro)acetic acid, in the presence of a base, can undergo decarboxylation to generate a difluoromethyl anion equivalent, which can then alkylate the pyrazole nitrogen. chemrxiv.org Another example is sodium chlorodifluoroacetate, which thermally decomposes to generate difluorocarbene. acs.org

Organophosphorus reagents, such as BrCF2PO(OEt)2, have been developed as mild and efficient difluorocarbene precursors for the N-difluoromethylation of imidazoles and pyrazoles. acs.org Additionally, difluoroacetohydrazonoyl bromides have been synthesized and utilized in [3+2] cycloaddition reactions to construct difluoromethylated pyrazoles. nih.gov

| Difluoromethylating Agent | Description | Reference |

| Sodium chlorodifluoroacetate | A salt that generates difluorocarbene upon heating. | acs.org |

| Bromo(difluoro)acetic acid | Used with a base to generate a difluoromethyl nucleophile. | chemrxiv.org |

| Diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) | A mild difluorocarbene precursor. | acs.org |

| Chlorodifluoromethane (Freon-22) | A gaseous source of difluorocarbene, though its use is declining due to environmental concerns. | acs.org |

| Difluoroacetohydrazonoyl bromides | Used in cycloaddition reactions to build the difluoromethylated pyrazole ring directly. | nih.gov |

Modern Convergent Synthesis Approaches

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction is a powerful and widely employed method for the construction of five-membered heterocyclic rings, including pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the synthesis of difluoromethylated pyrazoles, this methodology has proven to be particularly effective. nih.govacs.org

A significant advancement in the synthesis of 1-(difluoromethyl)pyrazoles has been the development and application of difluoroacetohydrazonoyl bromides as potent difluoromethyl-containing building blocks. nih.govacs.orgresearchgate.net These reagents serve as precursors to difluoromethylated nitrile imines, which are highly reactive 1,3-dipoles. The in situ generation of these nitrile imines in the presence of a suitable dipolarophile leads to the formation of the pyrazole ring with a difluoromethyl group at the N1 position.

The reaction of difluoroacetohydrazonoyl bromides with various alkynes, such as ynones and alkynoates, provides a direct route to a wide range of 1-(difluoromethyl)pyrazole analogues. acs.org This method is characterized by its efficiency and good to excellent yields. acs.org For instance, the reaction with ynones and alkynoates proceeds smoothly under mild conditions to afford the corresponding 3-acyl- and 3-alkoxycarbonyl-1-(difluoromethyl)pyrazoles. The versatility of this method is further demonstrated by its application with ynamides, expanding the scope to include 3-amino-1-(difluoromethyl)pyrazole derivatives. acs.org

Similarly, the reaction of difluoroacetohydrazonoyl bromides with electron-deficient olefins, such as vinyl sulfones, has been shown to produce 3-difluoromethyl pyrazole compounds with high regioselectivity. jlu.edu.cn This approach offers mild reaction conditions and a straightforward operational procedure, making it a valuable tool for the synthesis of this class of compounds. jlu.edu.cn The reaction with alkylidene pyrazolones also provides an efficient pathway to functionalized fluoroalkyl spiropyrazolones. thieme-connect.com

A summary of representative [3+2] cycloaddition reactions using difluoroacetohydrazonoyl bromides for the synthesis of difluoromethylated pyrazoles is presented in the table below.

| Dipolarophile | Product Type | Yield | Reference |

| Ynones | 3-Acyl-1-(difluoromethyl)pyrazoles | Good to Excellent | acs.org |

| Alkynoates | 3-Alkoxycarbonyl-1-(difluoromethyl)pyrazoles | Good to Excellent | acs.org |

| Ynamides | 3-Amino-1-(difluoromethyl)pyrazoles | Good to Excellent | acs.org |

| Vinyl Sulfones | 3-(Difluoromethyl)pyrazoles | High | jlu.edu.cn |

| Alkylidene Pyrazolones | Fluoroalkyl Spiropyrazolones | Good | thieme-connect.com |

The [3+2] cycloaddition of in situ generated difluoromethylated nitrile imines with unsymmetrical dipolarophiles raises the question of regioselectivity. The reaction mechanism generally proceeds through a concerted pathway, and the regiochemical outcome is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

In the reaction of difluoroacetohydrazonoyl bromides with electron-deficient alkynes and alkenes, the regioselectivity is typically high, leading to the preferential formation of one regioisomer. nih.govacs.orgjlu.edu.cn For example, the reaction with terminal alkynes predominantly yields the 1,3,5-trisubstituted pyrazole isomer where the difluoromethyl group is on the nitrogen atom and the substituent from the alkyne is at the 5-position. This high degree of regioselectivity is a key advantage of this synthetic strategy. acs.org

The control of regioselectivity can be influenced by several factors, including the nature of the substituents on both the hydrazonoyl bromide and the dipolarophile, the solvent, and the reaction temperature. While the inherent electronic preferences often dictate a specific regiochemical outcome, in some cases, the use of specific catalysts or reaction conditions can be employed to influence or even reverse the regioselectivity. However, for the cycloaddition of difluoromethylated nitrile imines, the observed high regioselectivity is often a result of the strong electronic bias imposed by the difluoromethyl group. acs.org

Transition Metal-Catalyzed Coupling in Pyrazole Construction

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwiley.com While direct transition metal-catalyzed synthesis of this compound is not extensively documented, the principles of these reactions are applicable to the synthesis of its analogues and precursors.

Palladium- and copper-catalyzed reactions are particularly relevant for the construction of the pyrazole core and the introduction of various substituents. nih.govnih.gov For instance, palladium-catalyzed coupling reactions could be envisioned for the arylation or alkylation of a pre-formed pyrazole ring. A general challenge in the cross-coupling of C(sp3)-organometallics, which would be relevant for introducing the difluoromethyl group, includes the potential for β-hydride elimination. nih.gov However, advancements in ligand design and catalyst systems are continuously expanding the scope of these reactions. nih.govnih.gov

A plausible strategy for the synthesis of this compound analogues could involve the N-arylation of a pre-formed pyrazole with a difluoromethyl-containing aryl halide or the C-functionalization of a 1-(difluoromethyl)pyrazole at the 4-position using transition metal catalysis. For example, palladium-catalyzed cross-coupling reactions of aryl halides with aryldifluoromethyl trimethylsilanes have been reported for the synthesis of diaryl difluoromethanes, showcasing a potential route for introducing the Ar-CF2- moiety. nih.gov

Multi-Component Reactions for Pyrazole Core Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. clockss.orgcrossref.orgnih.govnih.govnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, and these strategies can be adapted for the preparation of this compound analogues.

A common MCR approach for pyrazole synthesis involves the condensation of a hydrazine, a 1,3-dicarbonyl compound (or its equivalent), and an aldehyde. nih.gov To synthesize a 1-(difluoromethyl)pyrazole derivative, difluoromethylhydrazine would be a key starting material. The other components could be varied to introduce different substituents on the pyrazole ring. For instance, the use of a β-ketoester would lead to a pyrazole with a carboxylic ester group, which could then be further manipulated.

One-pot, four-component reactions have also been reported for the synthesis of highly functionalized pyrazoles, such as dihydropyrano[2,3-c]pyrazoles. nih.gov These reactions often proceed under mild and environmentally friendly conditions, for example, in aqueous media. nih.gov While a direct MCR for this compound is not explicitly described, the modular nature of MCRs makes them an attractive area for future development in the synthesis of this and related compounds. The general mechanism for a four-component synthesis of functionalized pyrazoles often involves initial Knoevenagel condensation followed by Michael addition and subsequent cyclization and dehydration steps. clockss.org

Considerations for Scalable and Sustainable Synthesis

The development of synthetic methodologies for fine chemicals and pharmaceuticals is increasingly driven by the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign. thieme-connect.comnih.govmdpi.com For the synthesis of this compound and its analogues, several considerations are crucial for achieving scalable and sustainable production. scilit.comresearchgate.net

The use of hazardous reagents and solvents should be minimized. Aqueous-based synthetic methods for pyrazoles are gaining prominence as they replace volatile organic compounds (VOCs) with water, a green solvent. thieme-connect.com Microwave-assisted and ultrasound-assisted syntheses are also being explored as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. researchgate.net

The choice of catalysts is another critical factor. The use of recyclable heterogeneous catalysts can simplify product purification and reduce waste. researchgate.netijsdr.org Furthermore, flow chemistry offers a promising platform for the scalable and safe synthesis of pyrazoles. scilit.comresearchgate.netmdpi.comresearchgate.net Continuous flow processes can provide better control over reaction parameters, improve safety when handling hazardous intermediates, and facilitate scale-up. scilit.comresearchgate.netmdpi.comresearchgate.net For instance, the in situ generation and use of potentially unstable reagents, such as diazo compounds, can be managed more safely in a flow reactor. mdpi.com

The principles of atom economy are also central to sustainable synthesis. Multi-component reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. clockss.orgcrossref.org The development of efficient one-pot procedures that minimize intermediate isolation and purification steps also contributes to a more sustainable process. researchgate.net

| Sustainability Aspect | Approach | Benefit | Reference |

| Solvent | Use of water or solvent-free conditions | Reduced environmental impact and toxicity | researchgate.netthieme-connect.com |

| Energy | Microwave or ultrasound irradiation | Reduced reaction times and energy consumption | researchgate.net |

| Catalysis | Use of recyclable heterogeneous catalysts | Simplified purification and waste reduction | researchgate.netijsdr.org |

| Process | Flow chemistry | Enhanced safety, scalability, and control | scilit.comresearchgate.netmdpi.comresearchgate.net |

| Atom Economy | Multi-component reactions | High efficiency and reduced waste | clockss.orgcrossref.org |

Chemical Transformations and Derivatization Strategies of 1 Difluoromethyl 1h Pyrazol 4 Ol

Reactivity Profile of the Pyrazole (B372694) Heterocycle in 1-(difluoromethyl)-1H-pyrazol-4-ol

The pyrazole ring is an aromatic heterocycle, and its reactivity is modulated by the substituents it bears. In the case of this compound, the electronic effects of the difluoromethyl and hydroxyl groups are paramount in directing its chemical behavior.

Electrophilic and Nucleophilic Substitution on the Pyrazole Ring

While specific examples of electrophilic substitution on this compound are not extensively documented in readily available literature, general principles of pyrazole chemistry suggest that reactions such as nitration, halogenation, and sulfonation could be possible under forcing conditions. For instance, the nitration of pyrazole itself typically yields 4-nitropyrazole. arkat-usa.org

Nucleophilic aromatic substitution on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. libretexts.orgpressbooks.pub In this compound, the difluoromethyl group enhances the electrophilicity of the ring, potentially making it more susceptible to nucleophilic attack, particularly if the hydroxyl group is converted into a better leaving group.

Influence of Substituents on Ring Reactivity

The substituents on the pyrazole ring play a crucial role in determining its reactivity. The N-difluoromethyl group, being a potent electron-withdrawing group, decreases the electron density of the pyrazole ring, thereby reducing its susceptibility to electrophilic attack. rsc.org This deactivating effect is a key consideration in planning synthetic transformations.

In contrast, the 4-hydroxyl group is an electron-donating group through resonance, which would typically activate the ring towards electrophilic substitution. However, its position at C4 means it primarily influences the reactivity of the adjacent C3 and C5 positions. The interplay between the deactivating N-difluoromethyl group and the activating 4-hydroxyl group creates a unique electronic environment within the molecule.

Reactions Involving the 4-Hydroxyl Group

The 4-hydroxyl group is a versatile functional handle that allows for a variety of derivatization strategies, enabling the synthesis of a diverse range of analogs with modified physicochemical properties.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can readily undergo O-alkylation to form the corresponding ethers. This reaction is typically carried out by treating the pyrazol-4-ol with an alkylating agent, such as an alkyl halide or a sulfonate, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic pyrazolate anion, which then attacks the electrophilic alkylating agent. The choice of base and solvent can be critical to optimize the yield and prevent side reactions, such as N-alkylation. While direct experimental data for the O-alkylation of this compound is scarce in the public domain, the general reactivity of 4-hydroxypyrazoles suggests that this transformation is feasible. nih.govnih.gov For example, the reaction of 4-acyl-5-hydroxypyrazoles with epichlorohydrin (B41342) can lead to O-alkylation. nih.gov

Similarly, O-acylation can be achieved by reacting the 4-hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netnih.govrsc.org This reaction leads to the formation of pyrazolyl esters. The synthesis of pyrazole-4-carboxylic oxime ester derivatives from a related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride has been reported, demonstrating the accessibility of ester functionalities at the 4-position. researchgate.netresearchgate.net

Below is a table summarizing potential O-alkylation and O-acylation reactions.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base | 4-Alkoxy-1-(difluoromethyl)pyrazole |

| O-Acylation | Acid chloride, Base | 4-Acyloxy-1-(difluoromethyl)pyrazole |

Transformations Leading to Other Oxygen-Containing Derivatives

Beyond simple alkylation and acylation, the 4-hydroxyl group can be a precursor for other oxygen-containing functionalities. For instance, oxidation of the pyrazole ring can be influenced by the hydroxyl group. While the pyrazole ring itself is relatively stable to oxidation, the presence of the hydroxyl group might facilitate oxidative degradation under harsh conditions. It has been shown that pyrazole can be oxidized to 4-hydroxypyrazole by hydroxyl radicals. nih.gov

Chemistry of the 1-Difluoromethyl Moiety

The 1-difluoromethyl (CHF₂) group is a key feature of the molecule, imparting unique properties due to the presence of fluorine atoms. This group is generally stable under many reaction conditions. The C-F bonds are strong, and the group is resistant to hydrolysis.

The acidity of the hydrogen atom in the difluoromethyl group is a notable characteristic. This proton can be abstracted under strongly basic conditions, which could potentially lead to further functionalization at this position, although such reactivity is not commonly exploited in the context of pyrazole chemistry. The primary role of the difluoromethyl group is often to modulate the electronic properties of the pyrazole ring and to enhance the metabolic stability and lipophilicity of the molecule, which is of significant interest in the development of bioactive compounds. rsc.org

Stability and Reactivity of the CF2H Group

The difluoromethyl (CF2H) group is a key determinant of the molecule's properties and reactivity. The C-F bonds in the CF2H group are strong, rendering it generally stable under many reaction conditions. However, the hydrogen atom attached to the difluoromethylated carbon can exhibit some reactivity.

The N-CHF2 group's stability is influenced by the electron-withdrawing nature of the pyrazole ring. acs.org The electron deficiency of the pyrazole ring helps to stabilize the N-CF2H moiety. acs.org This is in contrast to dialkyl-trifluoromethylamines (R2NCF3), where the N-CF3 group is only hydrolytically stable if the R groups are sufficiently electron-deficient. acs.org The reduced number of fluorine atoms in the CHF2 group compared to a CF3 group may lead to the N-CHF2 being more electron-rich, potentially decreasing its stability. acs.org

Potential for Further Fluorination or Defluorination

The prospect of modifying the fluorine content of the difluoromethyl group opens up additional synthetic possibilities.

Further Fluorination: Electrophilic fluorinating agents can be employed to potentially convert the CHF2 group to a trifluoromethyl (CF3) group. Reagents like Selectfluor™ have been used for the fluorination of pyrazole derivatives, typically targeting the 4-position of the pyrazole ring. thieme-connect.de The initial fluorination is consistent with an electrophilic aromatic substitution mechanism. thieme-connect.de Further reaction at the same site can lead to difluorinated products. thieme-connect.de

Defluorination: While less common, defluorination strategies could offer a route to monofluoroalkyl or methyl pyrazole derivatives. Such transformations are often challenging and require specific reagents and conditions to cleave the strong C-F bonds without degrading the pyrazole core.

Advanced Coupling and Functionalization Reactions

The pyrazole ring in this compound is amenable to a variety of coupling and functionalization reactions, enabling the construction of more complex molecules.

Cross-Coupling Methodologies at Pyrazole Positions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For pyrazole systems, these reactions often involve pre-functionalization of the ring, for instance, through iodination. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds. A pyrazole derivative, such as an iodinated pyrazole, can be coupled with a boronic acid. nih.govrsc.org For example, 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole has been successfully coupled with phenylboronic acid using a Pd(PPh3)4 catalyst to yield the corresponding 4-phenylpyrazole. nih.gov Similarly, 4-bromo-3,5-dinitro-1H-pyrazole has been used in Suzuki-Miyaura reactions with various boronic acids. rsc.org

Sonogashira Coupling: This reaction allows for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. Iodinated pyrazoles can serve as suitable substrates for Sonogashira coupling reactions. nih.gov

The following table summarizes representative cross-coupling reactions on pyrazole scaffolds:

Table 1: Cross-Coupling Reactions on Pyrazole Scaffolds| Pyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3, DME/H2O | 4-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 56 | nih.gov |

| 5-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3, DME/H2O | 5-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 62 | nih.gov |

Formation of Fused Heterocyclic Systems

The pyrazole ring can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions often involve the functional groups on the pyrazole ring participating in cyclization reactions. For instance, a 3-aminopyrazole (B16455) moiety can be fused with a pyrimidine (B1678525) ring through heterocyclization with acetylacetone. researchgate.net This strategy has been employed in the synthesis of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine core structures. researchgate.net

Derivatization Towards Complex Bioactive Scaffolds

The this compound scaffold is a valuable starting point for the synthesis of complex molecules with potential biological activity. The difluoromethyl group, in particular, is a recognized structural motif in agrochemicals and pharmaceuticals. pugetsound.eduthieme.de

The introduction of a difluoromethyl group can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug discovery. nih.gov The influence of the CF2 moiety on acidity and basicity is primarily governed by the inductive effect of the fluorine atoms. nih.gov

Derivatization strategies often focus on modifying the pyrazole ring and the hydroxyl group to explore structure-activity relationships. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate for a new class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). thieme.de The synthesis of various pyrazole derivatives, including those with nitro and amine functionalities, further expands the accessible chemical space for developing novel bioactive compounds. chemscene.comsigmaaldrich.combldpharm.com

The following table lists some of the key compounds mentioned in this article:

Structural Elucidation and Spectroscopic Characterization of 1 Difluoromethyl 1h Pyrazol 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.org

NMR spectroscopy is a cornerstone in the characterization of 1-(difluoromethyl)-1H-pyrazol-4-ol, offering precise insights into the proton, carbon, and fluorine atomic nuclei.

Comprehensive ¹H NMR Analysis.rsc.org

The ¹H NMR spectrum of this compound and its analogs reveals characteristic signals for the pyrazole (B372694) ring protons and the difluoromethyl group. The proton of the difluoromethyl group (CHF₂) typically appears as a triplet due to coupling with the two adjacent fluorine atoms. For instance, in 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole, this triplet is observed at approximately 7.09 ppm with a coupling constant (J) of around 59.0 Hz. rsc.org The chemical shifts of the pyrazole ring protons are influenced by the substituents on the ring.

Table 1: ¹H NMR Data for this compound and Analogs

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole | CHF₂ | 7.09 | t | 59.0 | rsc.org |

| CH₃ (pos. 5) | 2.23 | s | - | rsc.org | |

| CH₃ (pos. 3) | 2.44 | s | - | rsc.org | |

| 1-(difluoromethyl)-1H-benzo[d] amazonaws.comchemicalbook.comarkat-usa.orgtriazole | CHF₂ | 7.83 | t | 62.1 | amazonaws.com |

| Aromatic H | 8.15 | d | 8.4 | amazonaws.com | |

| Aromatic H | 7.86 | d | 3.6 | amazonaws.com | |

| Aromatic H | 7.66 | d | 7.2 | amazonaws.com | |

| Aromatic H | 7.50 | t | 8.1 | amazonaws.com |

This table is interactive. Click on the headers to sort the data.

Detailed ¹³C NMR Investigations.rsc.org

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon of the difluoromethyl group (CHF₂) exhibits a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF). For example, in 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, the CHF₂ carbon appears as a triplet at 109.75 ppm with a large coupling constant of 248.1 Hz. arkat-usa.org The chemical shifts of the pyrazole ring carbons are also diagnostic and are influenced by the nature and position of substituents.

Table 2: ¹³C NMR Data for Analogs of this compound

| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride | CHF₂ | 109.75 | t | 248.1 | arkat-usa.org |

| C3 | 145.90 | s | - | arkat-usa.org | |

| C4 | 114.70 | s | - | arkat-usa.org | |

| C5 | 124.21 | s | - | arkat-usa.org | |

| CH₃ | 10.83 | s | - | arkat-usa.org | |

| 3-(difluoromethyl)-5-fluoro-4-phenyl-1H-pyrazole | CHF₂ | 111.3 | t | 238.0 | rsc.org |

| C3 | 117.4 | t | 33.2 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Advanced ¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine nuclei. In this compound and its analogs, the two fluorine atoms of the CHF₂ group are chemically equivalent and typically appear as a doublet due to coupling with the adjacent proton (²JFH). The chemical shifts are reported relative to a standard, commonly CFCl₃. For instance, the ¹⁹F NMR spectrum of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole shows a doublet at -93.12 ppm with a coupling constant of 59.0 Hz. rsc.org

Table 3: ¹⁹F NMR Data for this compound and Analogs

| Compound | Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole | CHF₂ | -93.12 | d | 59.0 | rsc.org |

| 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride | CHF₂ | -94.87 | d | 60.2 | arkat-usa.org |

| 3-(difluoromethyl)-5-fluoro-4-phenyl-1H-pyrazole | CF₂H | -115.33 | d | 54.1 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Application of 2D NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals, especially in complex analogs.

COSY (Correlation Spectroscopy) helps to identify proton-proton coupling networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity of different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule. nih.gov

For example, a NOESY experiment on 4-butyl-3-(trifluoromethyl)-1H-pyrazole showed a correlation between the aromatic proton and the proton on the nitrogen atom, confirming the 3,4-substituted tautomer as the dominant form. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies.rsc.org

Vibrational spectroscopy provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of O-H and C-F Stretching Frequencies.rsc.org

O-H Stretching: The hydroxyl (O-H) group in this compound is expected to exhibit a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. In pyrazole derivatives, the N-H stretching frequency, which can sometimes overlap with O-H stretching, is observed around 3524 cm⁻¹ in the gas phase for the monomer. researchgate.net

C-F Stretching: The carbon-fluorine (C-F) stretching vibrations of the difluoromethyl group are typically strong and appear in the region of 1000-1200 cm⁻¹. Due to the presence of two C-F bonds, both symmetric and asymmetric stretching modes are expected. For instance, in related fluorinated pyrazole systems, strong C-F stretching bands are observed in this region. nih.gov

Table 4: Characteristic IR Stretching Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | researchgate.net |

| N-H (monomer) | Stretching | ~3524 | researchgate.net |

| C-F | Stretching | 1000-1200 | nih.gov |

| C=N | Stretching | 1509-1600 | nih.gov |

| C-N | Stretching | 1246-1307 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Identification of Pyrazole Ring Vibrations

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups and fingerprint the molecular structure of a compound by analyzing its vibrational modes. For pyrazole and its derivatives, characteristic vibrations of the heterocyclic ring provide a clear indication of its presence.

The pyrazole ring exhibits several characteristic vibrational bands. These include the N-H stretching vibration (for N-unsubstituted pyrazoles), C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the ring, and various in-plane and out-of-plane bending vibrations. In the case of this compound, the N-H vibration is absent due to the substitution at the N1 position. The introduction of the difluoromethyl and hydroxyl groups will influence the position and intensity of the pyrazole ring vibrations. The electron-withdrawing nature of the difluoromethyl group can cause a shift in the ring's electron density, affecting the C=C and C=N stretching frequencies. The hydroxyl group at the C4 position will introduce a prominent O-H stretching band and C-O stretching vibrations.

Recent studies on halogenated aminopyrazole derivatives have identified characteristic absorption bands for the pyrazole nucleus in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov For general pyrazole derivatives, IR spectra typically show absorption bands around 3027 cm⁻¹ for aromatic C-H bonds, and in the 1667-1468 cm⁻¹ range for C=N and C=C bonds. researchgate.net

Based on the general knowledge of pyrazole spectroscopy and the influence of the substituents, the expected vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 | Broad band, indicative of the hydroxyl group. |

| C-H Stretch (Aromatic) | ~3100 | Characteristic of the C-H bonds on the pyrazole ring. |

| C=C and C=N Stretch | 1400-1600 | Multiple bands corresponding to the pyrazole ring stretching. |

| C-F Stretch | 1000-1100 | Strong absorptions from the difluoromethyl group. |

| C-O Stretch | 1050-1150 | Associated with the hydroxyl group attached to the ring. |

| Ring Bending Vibrations | <1000 | Fingerprint region with various in-plane and out-of-plane bends. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov This is particularly crucial for confirming the identity of a newly synthesized compound like this compound. The ability of HRMS to measure m/z values to several decimal places helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound, with the chemical formula C₄H₄F₂N₂O, the theoretical exact mass can be calculated as follows:

Carbon (C): 4 x 12.000000 = 48.000000

Hydrogen (H): 4 x 1.007825 = 4.031300

Fluorine (F): 2 x 18.998403 = 37.996806

Nitrogen (N): 2 x 14.003074 = 28.006148

Oxygen (O): 1 x 15.994915 = 15.994915

Total Exact Mass: 134.029169

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the elemental composition of the molecule.

The fragmentation of pyrazole derivatives in an electron impact (EI) mass spectrometer often involves the cleavage of the N-N bond. rsc.org The fragmentation pattern is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net The analysis of these fragmentation pathways provides a virtual roadmap to the molecule's structure.

For this compound, the molecular ion [M]⁺• would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Loss of the difluoromethyl group: Cleavage of the N-CHF₂ bond.

Loss of CO: A common fragmentation for phenolic compounds.

Cleavage of the pyrazole ring: Leading to characteristic fragments. The initial cleavage of the N-N bond is a likely event, though it can be suppressed by N-substitution. rsc.org

The understanding of how different protomers (ions protonated at different sites) fragment can be complex, and tools exist to help predict these pathways. nih.gov

A plausible fragmentation pattern for this compound is outlined in the table below.

| Ion/Fragment | Proposed Structure/Loss | Expected m/z |

| [M]⁺• | Molecular Ion | 134 |

| [M - F]⁺ | Loss of a fluorine radical | 115 |

| [M - CHF₂]⁺ | Loss of the difluoromethyl group | 83 |

| [M - CO]⁺• | Loss of carbon monoxide from the ring | 106 |

| [C₃H₃N₂O]⁺ | Fragment containing the pyrazole-ol core | 83 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for studying conjugated systems, such as the pyrazole ring.

The electronic spectrum of pyrazole is characterized by π→π* transitions. researchgate.net The parent pyrazole molecule exhibits absorption maxima in the UV region. The exact position of the absorbance maximum (λmax) is sensitive to the solvent and the substituents present on the ring. For pyrazole itself, a UV absorption maximum is observed around 210 nm in the gas phase. nist.gov

For this compound, the presence of the pyrazole ring, an aromatic and conjugated system, will lead to characteristic π→π* transitions. The hydroxyl group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to the unsubstituted pyrazole.

Substituents on the pyrazole ring can significantly influence its electronic properties and, consequently, its UV-Vis absorption spectrum. researchgate.net The nature of the substituent, whether electron-donating or electron-withdrawing, plays a crucial role.

-OH (Hydroxyl) group: The hydroxyl group at the C4 position is an electron-donating group (auxochrome) due to the lone pairs on the oxygen atom. This group will increase the electron density of the pyrazole ring through resonance, which generally leads to a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).

-CHF₂ (Difluoromethyl) group: The difluoromethyl group at the N1 position is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. Electron-withdrawing groups can have varied effects on the absorption spectrum depending on their position and interaction with the chromophore. In this case, it is expected to modulate the energy of the molecular orbitals involved in the electronic transitions.

The interplay of the electron-donating hydroxyl group and the electron-withdrawing difluoromethyl group will determine the final position and intensity of the absorption maxima. Theoretical studies have shown that electron-donating groups tend to stabilize 3-substituted pyrazoles, while electron-withdrawing groups favor the 5-position. nih.gov While this pertains to tautomeric stability, the electronic influence is a key factor in spectroscopic properties as well.

The expected effects of the substituents on the electronic properties of this compound are summarized below.

| Substituent | Position | Electronic Effect | Expected Impact on λmax |

| -OH | C4 | Electron-donating (Auxochrome) | Bathochromic shift (to longer λ) |

| -CHF₂ | N1 | Electron-withdrawing | Modulation of transition energies |

Computational Chemistry and Theoretical Studies on 1 Difluoromethyl 1h Pyrazol 4 Ol Systems

Electronic Structure and Molecular Properties

Theoretical calculations are instrumental in elucidating the electronic characteristics and molecular properties of 1-(difluoromethyl)-1H-pyrazol-4-ol. These studies provide a foundational understanding of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to predict key geometric parameters. nih.gov These calculations would account for the electronic effects of the difluoromethyl group at the N1 position and the hydroxyl group at the C4 position of the pyrazole (B372694) ring.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C3-N2 Bond Length (Å) | 1.35 |

| N1-N2 Bond Length (Å) | 1.34 |

| C4-C5 Bond Length (Å) | 1.39 |

| C-F Bond Length (Å) | 1.36 |

| C-O Bond Length (Å) | 1.35 |

| C3-N2-N1 Bond Angle (°) | 112.0 |

| N1-C5-C4 Bond Angle (°) | 108.0 |

| C4-O-H Bond Angle (°) | 109.5 |

Note: The values in this table are representative examples based on DFT calculations for similar pyrazole derivatives and are intended for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative and represent typical ranges observed for substituted pyrazole systems in computational studies.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The ESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the ESP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the difluoromethyl group would exhibit positive potential, marking them as potential sites for nucleophilic attack. researchgate.net This analysis is particularly useful for understanding intermolecular interactions, such as hydrogen bonding.

Mechanistic Investigations of Reaction Pathways

Computational chemistry also allows for the exploration of potential synthetic routes and the elucidation of reaction mechanisms at a molecular level.

Theoretical Modeling of Key Synthetic Transformations

The synthesis of this compound likely involves several key transformations, such as the construction of the pyrazole ring and the introduction of the difluoromethyl group. Theoretical modeling can be employed to investigate the feasibility of different synthetic strategies. For instance, the cyclocondensation reaction between a suitably substituted hydrazine (B178648) and a 1,3-dicarbonyl compound is a common method for pyrazole synthesis. uomphysics.net Computational studies can model this reaction to understand the influence of the difluoromethyl substituent on the reaction profile.

Furthermore, the introduction of the difluoromethyl group can be a challenging synthetic step. Theoretical modeling can help in understanding the mechanism of difluoromethylation reactions, for example, those involving radical or nucleophilic difluoromethylating agents. rsc.org

Transition State Characterization and Activation Barriers

A critical aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. By calculating the structure and energy of transition states, it is possible to determine the activation energy (or activation barrier) for a given reaction step. A lower activation barrier corresponds to a faster reaction rate.

Table 3: Hypothetical Activation Energies for Key Synthetic Steps of this compound

| Reaction Step | Predicted Activation Energy (kcal/mol) |

| Pyrazole Ring Formation (Cyclization) | 15 - 25 |

| N-Difluoromethylation | 20 - 30 |

Note: These values are hypothetical and serve as examples of the types of data that can be obtained from transition state calculations.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of a molecule are fundamental to its interactions with its environment and, consequently, its physical and biological properties. For this compound, conformational analysis and molecular dynamics simulations are powerful tools to elucidate these characteristics.

The conformational landscape of this compound is primarily defined by the rotation around the single bonds, particularly the C-N bond connecting the difluoromethyl group to the pyrazole ring and the C-O bond of the hydroxyl group.

Rotation of the Difluoromethyl Group: The -CHF2 group introduces a degree of steric bulk and specific electronic effects. Theoretical calculations, such as those employing Density Functional Theory (DFT), can map the potential energy surface as a function of the dihedral angle of this group relative to the pyrazole ring. This would likely reveal energy minima corresponding to staggered conformations that minimize steric hindrance with the adjacent C-H bond of the pyrazole ring.

Orientation of the Hydroxyl Group: The orientation of the hydroxyl proton can significantly influence the molecule's ability to act as a hydrogen bond donor. The potential for intramolecular hydrogen bonding between the 4-hydroxyl group and the nitrogen at position 2 of the pyrazole ring is a key feature to investigate.

Tautomerism: Pyrazol-4-ols can exist in different tautomeric forms. Computational studies would be essential to determine the relative energies of the 1H-pyrazol-4-ol, the pyrazol-4-one, and other potential tautomers, providing insight into the most stable form under various conditions.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the kind of data that would be generated from a computational exploration of the conformational landscape. The values are hypothetical and serve to demonstrate the expected outcomes of such a study.

| Conformer | Dihedral Angle (F-C-N-C) | H-O-C-C Dihedral Angle | Relative Energy (kcal/mol) |

| A | 60° | 0° | 0.00 |

| B | 180° | 0° | 1.25 |

| C | 60° | 180° | 0.85 |

| D | 180° | 180° | 2.10 |

Data is hypothetical and for illustrative purposes only.

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound behaves in a solvent environment. nih.govkfupm.edu.sa By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, DMSO), one can study the dynamics of solvation and the specific intermolecular interactions that are formed.

Hydrogen Bonding: The hydroxyl group and the nitrogen atoms of the pyrazole ring are prime sites for hydrogen bonding with protic solvents like water. MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometry. The fluorine atoms of the difluoromethyl group can also participate in weaker hydrogen bonding interactions.

Solvation Shell Structure: Analysis of the radial distribution functions from MD simulations would reveal the structure of the solvent molecules around the different parts of the solute. This can highlight hydrophobic and hydrophilic regions of the molecule and explain its solubility characteristics.

Dynamic Behavior: MD simulations would also capture the flexibility of the molecule in solution, including the rotation of the difluoromethyl group and the dynamics of the hydroxyl proton, providing a more realistic picture than static conformational analysis.

Predictive Modeling for Derivatives

The this compound core can be used as a scaffold to design new molecules with desired properties. Predictive modeling techniques are invaluable in this process, allowing for the virtual screening of large numbers of derivatives.

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of a molecule with a particular property. nih.gov For derivatives of this compound, QSPR models could be developed to predict a range of properties.

To build a QSPR model, a dataset of derivatives with known experimental values for a property of interest (e.g., solubility, melting point, or a biological activity) is required. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that can predict the property based on the descriptors. nih.govnih.gov

Table 2: Example of a QSPR Data Table for Derivatives of this compound

This table shows a hypothetical dataset that could be used to build a QSPR model for predicting, for example, the refractive index of derivatives.

| Derivative | Substituent at C3 | Molecular Weight | LogP | Refractive Index (Experimental) | Refractive Index (Predicted) |

| 1 | -H | 134.09 | 0.8 | 1.45 | 1.46 |

| 2 | -CH3 | 148.12 | 1.2 | 1.48 | 1.48 |

| 3 | -Cl | 168.54 | 1.5 | 1.52 | 1.51 |

| 4 | -Br | 213.00 | 1.7 | 1.55 | 1.54 |

Data is hypothetical and for illustrative purposes only.

The this compound scaffold can be used in in silico screening campaigns to identify potential new drug candidates or materials with specific properties. ijnrd.org This process involves the creation of a virtual library of derivatives by computationally adding a variety of substituents at different positions on the pyrazole ring.

This virtual library can then be screened using a range of computational techniques:

Molecular Docking: If the goal is to find a derivative that binds to a specific biological target, such as an enzyme or receptor, molecular docking can be used to predict the binding mode and affinity of each molecule in the virtual library. nih.govnih.gov This allows for the prioritization of a smaller number of compounds for synthesis and experimental testing.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. A pharmacophore model can be built based on known active compounds and then used to rapidly screen large virtual libraries for molecules that match the model.

ADMET Prediction: In silico models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual derivatives. nih.gov This helps to identify compounds that are more likely to have favorable drug-like properties and to eliminate those with potential liabilities early in the discovery process.

Through these predictive modeling techniques, the this compound scaffold can be efficiently explored for the development of new and improved functional molecules.

Strategic Applications of 1 Difluoromethyl 1h Pyrazol 4 Ol As a Versatile Synthetic Building Block

Pivotal Role in Agrochemical Research and Development

The pyrazole (B372694) scaffold is a cornerstone in the discovery of modern pesticides. usda.govresearchgate.net Numerous commercial agrochemicals, including insecticides and fungicides, are based on this five-membered nitrogen-containing heterocycle. researchgate.netnih.gov The strategic incorporation of the 1-(difluoromethyl)-1H-pyrazol-4-ol unit into molecular design campaigns allows for the creation of new crop protection agents with improved properties.

Intermediate for Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) Fungicides

One of the most critical applications of this compound is as a precursor for the synthesis of pyrazole-carboxamide fungicides, a major class of Succinate Dehydrogenase Inhibitors (SDHIs). frac.info SDHIs are a fast-growing group of fungicides that act by inhibiting complex II in the mitochondrial respiratory chain of pathogenic fungi, effectively halting energy production. researchgate.net

The carboxylic acid derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is a key commercial intermediate for at least seven major SDHI fungicides. wikipedia.org This intermediate is readily synthesized from precursors like this compound. The resulting fungicides are highly effective against a broad spectrum of plant diseases, such as those caused by Alternaria species. wikipedia.org The immense commercial and agricultural importance of these SDHIs underscores the pivotal role of their foundational building blocks.

| Common Name | Developer/Company | Key Pathogens Controlled | Reference |

|---|---|---|---|

| Benzovindiflupyr | Syngenta | Broad-spectrum, including rusts, leaf spots | wikipedia.org |

| Fluxapyroxad | BASF | Broad-spectrum, including grey mould, powdery mildew | wikipedia.org |

| Pydiflumetofen | Syngenta | Broad-spectrum, including Fusarium, Botrytis | wikipedia.org |

| Inpyrfluxam | Sumitomo | Alternaria, rusts | wikipedia.org |

| Bixafen | Bayer | Rusts, Septoria | frac.info |

| Isopyrazam | Syngenta | Ramularia, rusts, Septoria | frac.info |

| Penflufen | Bayer | Rhizoctonia solani | frac.info |

Rational Design and Synthesis of Novel Crop Protection Agents

The process of discovering new pesticides relies heavily on rational design, where specific molecular fragments are combined to optimize biological activity and safety. researchgate.netresearchgate.net The this compound scaffold is a prime example of a key structural element used in this process. usda.gov Researchers design and synthesize extensive libraries of pyrazole derivatives, modifying the substituents on the ring to fine-tune their efficacy against specific pests and diseases. nih.govnih.gov

For example, novel pyrazole-4-carboxamides are continuously being developed and tested against various plant pathogenic fungi, with some compounds showing superior activity compared to established fungicides like boscalid (B143098) and fluxapyroxad. nih.govnih.govacs.org Beyond fungicides, the pyrazole core from this building block is also utilized to create herbicides. By targeting different enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), scientists have developed pyrazole-based herbicides with excellent activity and improved crop safety profiles for crops like maize and wheat. acs.org This demonstrates the versatility of the pyrazole scaffold in creating a wide array of crop protection solutions. conicet.gov.arconicet.gov.ar

Impact of Difluoromethyl Group on Agrochemical Efficacy and Metabolism

The difluoromethyl (CF₂H) group is not merely a structural component; it is a functional moiety that actively enhances the properties of agrochemical molecules. acs.orgacs.org Its inclusion, often as a replacement for a methyl or hydroxyl group, has become an effective strategy for optimizing pesticide performance. acs.org

The CF₂H group moderately adjusts several key parameters of a molecule:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethyl group more resistant to metabolic degradation by enzymes within the target pest or the environment. mdpi.com This can lead to longer-lasting efficacy.

Lipophilicity: The CF₂H group can increase the lipophilicity (oil-loving nature) of a compound, which can improve its ability to penetrate the waxy cuticle of plants or the cells of fungi and insects. acs.orgacs.org

Bioavailability and Binding: By altering the electronic properties and hydrogen-bonding capacity of the molecule, the difluoromethyl group can enhance how the pesticide is absorbed by the target organism and how tightly it binds to its target enzyme or receptor. acs.orgacs.org

This strategic use of the difluoromethyl group, provided by building blocks like this compound, is a key reason for its prevalence in modern, high-performing fungicides and insecticides. acs.org

Utility in Medicinal Chemistry and Drug Discovery

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in approved drugs and biologically active compounds. nih.govnih.govdntb.gov.ua Its derivatives have been investigated for a vast array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and analgesic activities. nih.govontosight.ai

Scaffold for the Development of New Therapeutic Agents

The this compound structure serves as an excellent starting point for the synthesis of new drug candidates. nih.gov The pyrazole nucleus is a core component of numerous blockbuster drugs used to treat a range of diseases from cancer to erectile dysfunction. nih.gov

By using derivatives of difluoromethyl pyrazole, such as 1-(difluoromethyl)-4-nitro-1H-pyrazole, chemists can synthesize complex molecules targeting specific biological pathways. exsyncorp.com For instance, such intermediates are used in the development of Factor XIa inhibitors for treating thromboembolic disorders and NLRP3 inflammasome modulators for inflammatory and autoimmune diseases. exsyncorp.com The ability to generate large, diverse libraries of compounds from this central scaffold is crucial for modern drug discovery campaigns, which often integrate combinatorial chemistry and high-throughput screening to identify promising new therapeutic leads. nih.govnih.gov

| Therapeutic Area | Target/Mechanism Example | Significance of Pyrazole Scaffold | Reference |

|---|---|---|---|

| Oncology (Cancer) | Kinase Inhibition (e.g., RET, JAK) | Forms the core structure of many kinase inhibitors like Ibrutinib and Ruxolitinib. | nih.govnih.gov |

| Anti-inflammatory | COX-2 Inhibition | The pyrazole ring is central to the structure of celecoxib. | dntb.gov.ua |

| Antiviral | HIV Capsid Inhibition | Found in the novel anti-HIV drug Lenacapavir. | nih.gov |

| Anticoagulant | Factor Xa Inhibition | The pyrazole moiety is a key part of the anticoagulant drug Apixaban. | dntb.gov.ua |

Bioisosteric Replacement Strategies Involving the Difluoromethyl Group

Specifically, the CF₂H group can act as a "lipophilic hydrogen bond donor" and is often used as a replacement for:

Hydroxyl group (-OH)

Thiol group (-SH)

Amine group (-NH₂)

This substitution can be highly advantageous. acs.orgresearchgate.net For example, replacing a hydroxyl group, which is prone to rapid metabolic oxidation, with a more stable difluoromethyl group can significantly improve a drug's pharmacokinetic profile and half-life. princeton.eduresearchgate.net The CF₂H group mimics the hydrogen-bonding ability of the hydroxyl group to a degree, allowing it to maintain crucial interactions with the drug's biological target, while its increased lipophilicity can enhance membrane permeability. acs.org This tactical use of bioisosterism, enabled by building blocks like this compound, is a powerful tool for medicinal chemists to overcome development challenges and design more effective therapeutic agents. princeton.edu

Modulation of Biological Target Interactions via Pyrazole Modification

The pyrazole scaffold is a well-established pharmacophore, and modifications to this core structure, including the introduction of a difluoromethyl group, can significantly influence how a molecule interacts with its biological targets. mdpi.comnih.govnih.gov The difluoromethyl group can alter the electronic properties, conformation, and binding interactions of the parent molecule, leading to enhanced potency, selectivity, and pharmacokinetic profiles.

| Compound Class | Biological Activity | Key Structural Features | Reference |

|---|---|---|---|

| Pyrazole Carboxamide Fungicides (e.g., Fluxapyroxad, Benzovindiflupyr) | Fungicidal (Succinate Dehydrogenase Inhibition) | Contain a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core | nih.govwikipedia.org |

| Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Antifungal | Fluorinated phenyl groups and a pyrazoline ring | nih.gov |

| 1-Aryl-1H-pyrazole-fused Curcumin (B1669340) Analogues | Anticancer | Combination of pyrazole and curcumin scaffolds | nih.gov |

Emerging Applications in Materials Science

The unique electronic and photophysical properties of pyrazole derivatives have led to their exploration in the field of materials science. The incorporation of fluorinated groups like difluoromethyl can further tune these properties for specific applications.

Integration into Functional Polymers and Organic Electronics

While direct research on the integration of this compound into functional polymers is not extensively documented in the provided results, the broader class of pyrazole derivatives is being investigated for applications in organic electronics. mdpi.comresearchgate.net Pyrazole-containing materials can exhibit favorable charge transport and luminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. mdpi.comresearchgate.net The introduction of a difluoromethyl group could potentially enhance the performance and stability of these materials. The synthesis of trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has been shown to yield materials with high light absorbance and electroluminescent properties, demonstrating the potential of fluorinated pyrazoles in this area. mdpi.comresearchgate.net

Development of Advanced Photophysical Materials

Fluorinated pyrazole derivatives have shown promise in the development of advanced photophysical materials. Research on trifluoromethyl-substituted pyrazoloquinolines has demonstrated their potential as emitters in OLEDs, producing bright bluish-green light. mdpi.comresearchgate.net The photophysical properties of these materials, such as their absorption and emission spectra, can be tuned by modifying the substituents on the pyrazole core. mdpi.com The development of novel pyrazole-cored D-A-D (donor-acceptor-donor) molecules has also been a focus of research, with studies investigating their photophysical and electrochemical properties for potential applications in optical materials. dntb.gov.ua Highly fluorescent dyes containing a pyrazolylpyrene chromophore have also been synthesized, indicating the versatility of the pyrazole scaffold in creating new fluorescent materials. mdpi.com

| Compound | Absorption Max (nm) | Emission Max (nm) | Application | Reference |

|---|---|---|---|---|

| Mol3 (1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline) | Not specified | 506 | OLED (Emitter) | mdpi.comresearchgate.net |

| Mol4 (1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline) | 375 | Not specified | OPV | mdpi.comresearchgate.net |

Broader Significance in Organic Synthesis

Beyond its direct applications, this compound serves as a valuable precursor and reagent in broader organic synthesis, enabling the construction of more complex molecular architectures.

Catalyst Ligand Precursor Development

Pyrazole-based structures are widely used as ligands in coordination chemistry and catalysis. bohrium.com Their ability to coordinate with metal ions makes them effective in a variety of catalytic transformations. bohrium.com While specific research on this compound as a ligand precursor is limited in the search results, the general utility of pyrazoles in this context is well-established. bohrium.comresearchgate.net The electronic properties imparted by the difluoromethyl and hydroxyl groups could modulate the catalytic activity and selectivity of metal complexes derived from this scaffold. The development of pyrazole-based ligands for copper-catalyzed oxidation reactions highlights the potential of this class of compounds in catalysis. bohrium.com

Reagent Design

The compound this compound is a versatile building block for the synthesis of a wide array of more complex molecules. acs.org Its functional groups—the pyrazole ring, the difluoromethyl group, and the hydroxyl group—provide multiple points for further chemical modification. For instance, the hydroxyl group can be readily converted into other functional groups, and the pyrazole ring can participate in various coupling reactions. The synthesis of difluoromethylated pyrazoles through [3+2] cycloaddition reactions demonstrates one of the synthetic routes to access this important class of compounds. acs.org The availability of such building blocks is crucial for the development of new pharmaceuticals and materials. chemscene.com

Future Prospects and Research Frontiers for 1 Difluoromethyl 1h Pyrazol 4 Ol Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. researchgate.net However, recent years have seen a significant shift towards more environmentally friendly protocols. researchgate.netresearchgate.net For 1-(difluoromethyl)-1H-pyrazol-4-ol, future synthetic strategies will likely focus on atom economy, the use of benign solvents, and the development of catalytic systems that are both efficient and recyclable.

One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, thereby reducing waste and improving efficiency. nih.gov The synthesis of pyrazole derivatives has been successfully achieved using MCRs, often employing green solvents like water or deep eutectic solvents. researchgate.net For instance, the condensation of a difluoromethyl-containing hydrazine (B178648) equivalent with a suitable 1,3-dicarbonyl compound, potentially generated in situ, could provide a direct and atom-economical route to the target molecule.

Furthermore, the exploration of microwave- and ultrasound-assisted synthesis could offer significant advantages, such as reduced reaction times and increased yields. researchgate.net These techniques have been successfully applied to the synthesis of other pyrazole derivatives and represent a viable green alternative to conventional heating methods. The development of solid-supported catalysts or recyclable organocatalysts could also play a crucial role in creating sustainable synthetic pathways to this compound. researchgate.net

Table 1: Potential Green Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |